molecular formula C21H22N4 B2521056 2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile CAS No. 866157-83-7

2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile

Cat. No.: B2521056
CAS No.: 866157-83-7
M. Wt: 330.435
InChI Key: DACJNVAUUQQERU-UHFFFAOYSA-N
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Description

2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile is a complex organic compound featuring an imidazole ring, a phenyl group, and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the phenyl and acetonitrile groups can participate in hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1H-imidazol-1-yl)phenyl)-2-(4-methylphenylamino)acetonitrile
  • 2-(4-(1H-imidazol-1-yl)phenyl)-2-(4-tert-butylphenylamino)acetonitrile

Uniqueness

2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile is unique due to the specific substitution pattern on the phenyl and anilino groups. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-imidazol-1-ylphenyl)-2-(3-methyl-4-propan-2-ylanilino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c1-15(2)20-9-6-18(12-16(20)3)24-21(13-22)17-4-7-19(8-5-17)25-11-10-23-14-25/h4-12,14-15,21,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACJNVAUUQQERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(C#N)C2=CC=C(C=C2)N3C=CN=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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